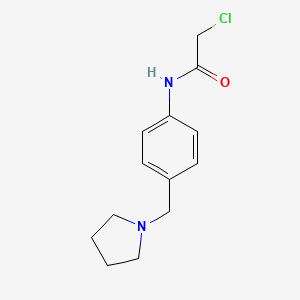

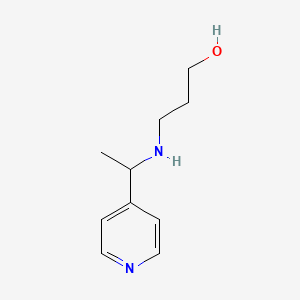

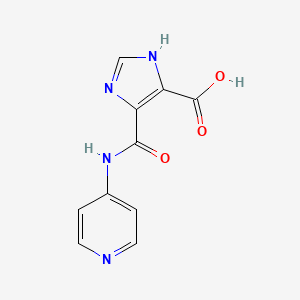

![molecular formula C10H17NOS B1306485 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol CAS No. 869943-05-5](/img/structure/B1306485.png)

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol, also known as 2-Methylthio-N-butyl-amine (MTNBA), is an organosulfur compound that belongs to the class of amines. It is a colorless to pale yellow liquid with a pungent odor. MTNBA has been studied for its potential applications in the fields of synthetic chemistry, pharmacology, biochemistry, and physiology. In particular, its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Applications De Recherche Scientifique

Application in Organic Chemistry

Field

Application

Thiophene derivatives are used in the synthesis of polyheterocyclic compounds .

Method

The compound 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one was synthesized via a one-pot process involving an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .

Results

The process increased the overall yield by up to 73%, while decreasing the reaction time to less than one hour .

Application in Medicinal Chemistry

Field

Application

Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method

The synthesis of thiophene derivatives is typically achieved through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Results

Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Application in Polymer Chemistry

Field

Application

Thiophene derivatives are used in the synthesis of conductive polymers .

Method

The polymerization of thiophene derivatives is typically achieved through oxidative coupling reactions .

Results

The resulting polymers exhibit electrical conductivity and have potential applications in organic electronics .

Application in Battery Technology

Field

Application

Thiophene derivatives are used as additives in lithium-ion batteries .

Method

These additives form protective interphases that prevent parasitic carbonate oxidation .

Results

In certain cases, they stabilize electrolytes from reduction at anode surfaces or even serve as flame-retardants that postpone the thermal runaway during overcharge .

Propriétés

IUPAC Name |

2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSKFEIFENZNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NCC1=C(C=CS1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24804159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

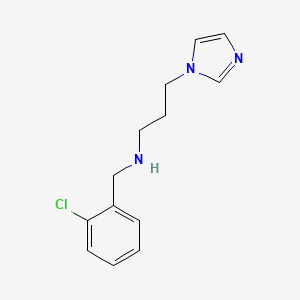

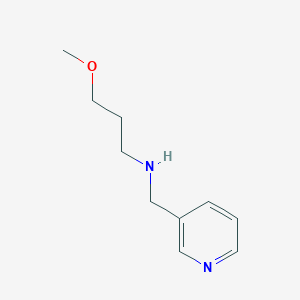

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)

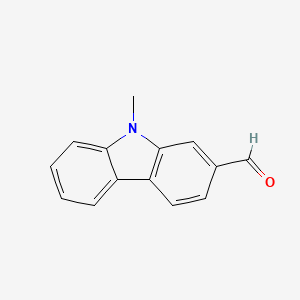

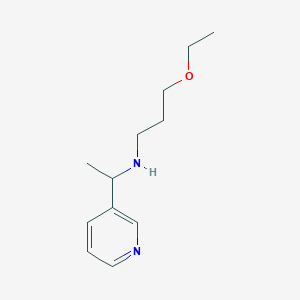

![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)

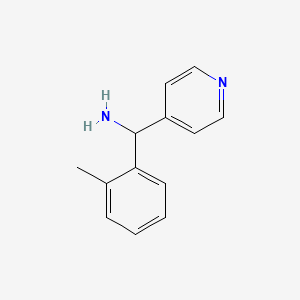

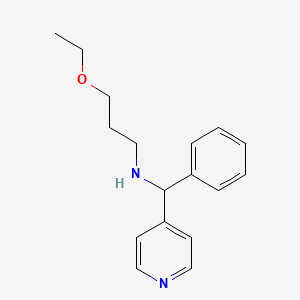

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)